molecular formula C23H28FN3O4 B13413276 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine CAS No. 60703-66-4

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine

Cat. No.: B13413276
CAS No.: 60703-66-4
M. Wt: 429.5 g/mol
InChI Key: SWWABTYZAPRWPJ-UHFFFAOYSA-N
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Description

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a dioxolane ring attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine typically involves multi-step organic reactions The process begins with the preparation of the dioxolane ring, which is then coupled with the fluorophenyl group This intermediate is subsequently reacted with a piperidine derivative to introduce the piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects, such as its activity against certain diseases or conditions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine include other piperidine derivatives and compounds with dioxolane or nitrophenyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

CAS No.

60703-66-4

Molecular Formula

C23H28FN3O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C23H28FN3O4/c24-19-8-6-18(7-9-19)23(30-16-17-31-23)12-3-13-26-14-10-20(11-15-26)25-21-4-1-2-5-22(21)27(28)29/h1-2,4-9,20,25H,3,10-17H2

InChI Key

SWWABTYZAPRWPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CCCC3(OCCO3)C4=CC=C(C=C4)F

Origin of Product

United States

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